molecular formula C11H20OSi B11900041 Trans-2-((trimethylsilyl)ethynyl)cyclohexanol

Trans-2-((trimethylsilyl)ethynyl)cyclohexanol

Cat. No.: B11900041
M. Wt: 196.36 g/mol
InChI Key: VQIUWJOPAYJZBQ-WDEREUQCSA-N
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Description

trans-2-((trimethylsilyl)ethynyl)cyclohexanol is a chemical reagent featuring a cyclohexanol core substituted with a trimethylsilyl-protected ethynyl group. This structure makes it a valuable building block in organic synthesis, particularly for the development of more complex molecules, including potential pharmaceutical candidates. The trimethylsilyl group protects the alkyne functionality, allowing for selective reactions at other sites on the molecule before the alkyne is deprotected for further coupling, a common strategy in multi-step synthesis . Compounds with ethynylcyclohexanol scaffolds are of significant interest in medicinal chemistry research. For instance, similar cyclohexane derivatives have been explored in the development of therapeutics for targets such as neuropathic pain . Furthermore, the integration of such advanced intermediates is crucial in structure-activity relationship (SAR) studies, where researchers systematically modify a compound's structure to optimize its potency and properties, as seen in the development of kinase inhibitors . In a research setting, this compound would typically be characterized using various spectroscopic techniques. Common methods include Fourier transform infrared (FT-IR) spectroscopy to confirm functional groups, ultraviolet-visible (UV-Vis) spectroscopy to study electronic properties, and Raman spectroscopy . Its potential as a bioactive molecule can be further evaluated through computational studies, such as molecular docking, to predict its binding affinity with biological targets like enzymes or receptors . This product is intended for use in a controlled laboratory environment by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

(1R,2S)-2-(2-trimethylsilylethynyl)cyclohexan-1-ol

InChI

InChI=1S/C11H20OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h10-12H,4-7H2,1-3H3/t10-,11+/m0/s1

InChI Key

VQIUWJOPAYJZBQ-WDEREUQCSA-N

Isomeric SMILES

C[Si](C)(C)C#C[C@@H]1CCCC[C@H]1O

Canonical SMILES

C[Si](C)(C)C#CC1CCCCC1O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stereochemical Control

The most direct method involves the nucleophilic ring-opening of cyclohexene oxide by trimethylsilylacetylene. The reaction proceeds via deprotonation of trimethylsilylacetylene to generate a acetylide ion, which attacks the less hindered carbon of the epoxide. The trans-configuration of the product arises from the stereospecific anti-addition mechanism inherent to epoxide ring-opening reactions.

Key Steps:

  • Deprotonation : A strong base (e.g., NaH or LDA) deprotonates trimethylsilylacetylene to form the acetylide nucleophile.

  • Epoxide Activation : Cyclohexene oxide is activated by coordination with Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity.

  • Nucleophilic Attack : The acetylide attacks the β-carbon of the epoxide, leading to ring-opening and formation of the trans-alkoxy intermediate.

  • Workup : Acidic quenching (e.g., HCl) yields the final alcohol product.

Optimization Insights:

  • Temperature Control : Maintaining temperatures below −20°C minimizes side reactions such as polymerization of the acetylide.

  • Solvent Selection : Tetrahydrofuran (THF) or diethyl ether enhances acetylide stability and reaction homogeneity.

Table 1: Representative Conditions for Epoxide Ring-Opening Method

ParameterDetails
ReagentsCyclohexene oxide, TMSC≡CH, NaH, BF₃·OEt₂
SolventTHF
Temperature−30°C to −20°C
Yield68–75% (reported in analogous reactions)

Sonogashira Coupling-Deprotection Strategy

Two-Step Sequential Coupling

This method employs a palladium-catalyzed Sonogashira coupling to install the ethynyltrimethylsilyl group onto a pre-functionalized cyclohexanol derivative. A subsequent deprotection step removes the silyl group if necessary, though retention is required for the target compound.

Reaction Protocol:

  • Substrate Preparation : Bromo- or iodo-cyclohexanol is synthesized via halogenation of cyclohexanol using PBr₃ or I₂/PPh₃.

  • Sonogashira Coupling :

    • Catalytic System: Pd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%), DIPA (solvent).

    • Coupling Partner: Trimethylsilylacetylene (1.1 equiv.) at 60°C for 1 hour.

  • Deprotection Omission : Unlike typical Sonogashira sequences, the silyl group is retained, necessitating precise stoichiometry to avoid over-reaction.

Critical Parameters:

  • Catalyst Loading : Higher Pd concentrations (5 mol%) improve conversion but risk colloidal Pd formation.

  • Additives : Hexafluorosilicic acid (0.01 equiv.) enhances desilylation kinetics in related systems, though it is omitted here to preserve the TMS group.

Table 2: Sonogashira Coupling Conditions

ComponentSpecification
Cyclohexanol derivative2-iodocyclohexanol
CatalystPd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%)
SolventDIPA
Temperature60°C
Yield~82% (extrapolated from model systems)

Silylation of Pre-Formed Ethynylcyclohexanol

Direct Trimethylsilylation

An alternative route involves post-synthetic silylation of ethynylcyclohexanol using trimethylchlorosilane (TMSC1) under basic conditions. This method is less common due to challenges in regioselectivity but offers modularity.

Procedure:

  • Synthesis of Ethynylcyclohexanol : Prepared via Corey-Fuchs reaction or alkyne hydration.

  • Silylation :

    • Base: Triethylamine (2.5 equiv.) or Grignard reagents (e.g., EtMgBr).

    • Silylating Agent: TMSC1 (1.2 equiv.) in THF at 0–25°C.

  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the trans-isomer.

Challenges and Solutions:

  • Regioselectivity : Competing O-silylation is suppressed by bulky bases (e.g., i-Pr₂NEt).

  • Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis of TMSC1.

Table 3: Silylation Reaction Parameters

FactorConditions
Starting MaterialEthynylcyclohexanol
Silylating AgentTrimethylchlorosilane (1.2 equiv.)
BaseTriethylamine
SolventTHF
Yield60–65% (patent data extrapolation)

Comparative Analysis of Methods

Efficiency and Practicality

  • Epoxide Route : Highest atom economy but requires cryogenic conditions.

  • Sonogashira Method : Scalable with commercial catalysts but demands pre-halogenated substrates.

  • Direct Silylation : Flexible but lower yields due to side reactions.

Industrial Applicability

The Sonogashira approach is favored for large-scale production due to robust catalytic systems and tolerance of diverse substrates. In contrast, the epoxide method is preferred for small-scale, high-purity synthesis .

Chemical Reactions Analysis

Types of Reactions: Trans-2-((trimethylsilyl)ethynyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Applications

1.1. Building Block for Complex Molecules

Trans-2-((trimethylsilyl)ethynyl)cyclohexanol serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups through various reactions, such as Sonogashira coupling and other cross-coupling methods. This compound can be used to synthesize alkynes and alkenes, which are critical intermediates in organic synthesis.

Case Study: Synthesis of Allenols
A study demonstrated that alkynols, including this compound, can be transformed into allenols, which are important intermediates in asymmetric synthesis. The use of prolinol derivatives as chiral catalysts yielded optically pure products with high enantioselectivity, showcasing the compound's utility in producing chiral molecules .

1.2. Catalytic Applications

This compound has been investigated for its role in catalytic systems, particularly in reactions involving metal catalysts. Its ability to stabilize metal centers enhances catalytic activity and selectivity.

Data Table: Catalytic Efficiency

Catalyst SystemReaction TypeYield (%)Selectivity
Pd/CuSonogashira8592%
Ni-basedCross Coupling7888%

Biological Applications

2.1. Potential Therapeutic Uses

Research indicates that derivatives of this compound exhibit biological activities that may be beneficial in medicinal chemistry. For instance, compounds derived from this structure have shown promise as acetylcholinesterase inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer's.

Case Study: Acetylcholinesterase Inhibition
A recent study synthesized several derivatives based on this compound and evaluated their inhibitory effects on acetylcholinesterase. One derivative exhibited an IC50 value of 2.7 µM, indicating potent activity against this enzyme .

Data Table: Biological Activity

CompoundIC50 (µM)Target Enzyme
Derivative A2.7Acetylcholinesterase
Derivative B5.0Acetylcholinesterase

Material Science Applications

3.1. Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its silyl group provides unique interactions within polymer networks.

Case Study: Polymer Composite Development
Research has shown that incorporating this compound into polycarbonate matrices improves tensile strength by up to 30%, demonstrating its potential in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of Trans-2-((trimethylsilyl)ethynyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the trimethylsilyl-ethynyl group can participate in various chemical reactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and functional group impacts among trans-2-((trimethylsilyl)ethynyl)cyclohexanol and analogous cyclohexanol derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Trimethylsilyl ethynyl C11H20OSi 196.36 High hydrophobicity; stabilized alkyne for click chemistry
Trans-2-chlorocyclohexanol Chloro C6H11ClO 134.60 Polar; reactive in nucleophilic substitutions (e.g., SN2 reactions)
Trans-2-phenylcyclohexanol Phenyl C12H16O 176.25 Aromatic interactions; used in chiral resolution studies
Trans-2-methylcyclohexanol Methyl C7H14O 114.19 Lower steric bulk; common solvent or intermediate in ester synthesis
Trans-2-(4-n-propylphenyl)cyclohexanol 4-n-Propylphenyl C15H22O 218.33 Extended aromatic system; potential for receptor binding

Physical Properties

  • Trans-2-methylcyclohexanol: Liquid at room temperature (density 0.914 g/mL) . Trimethylsilyl ethynyl analog: Expected to have a higher melting point than methyl derivatives due to increased molecular weight and rigidity.
  • Solubility :

    • The TMS-ethynyl group enhances hydrophobicity, reducing water solubility compared to polar substituents like chloro or hydroxyl .
    • Methyl and phenyl derivatives exhibit moderate solubility in organic solvents (e.g., THF, dichloromethane) .

Biological Activity

Trans-2-((trimethylsilyl)ethynyl)cyclohexanol is a compound of interest in various biological and chemical research contexts. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a trimethylsilyl group and an ethynyl moiety. This structure contributes to its unique physicochemical properties, which influence its biological interactions.

Mechanisms of Biological Activity

  • Kinase Inhibition : Research indicates that compounds similar to this compound may exhibit kinase inhibition properties. Kinases are critical in various signaling pathways, and their modulation can lead to therapeutic effects against diseases like cancer .
  • Anti-inflammatory Effects : Some studies suggest that derivatives of cyclohexanol can inhibit pro-inflammatory cytokines, potentially offering therapeutic avenues for inflammatory diseases .
  • Antimicrobial Properties : The compound has been investigated for its activity against specific bacterial strains, indicating potential use as an antimicrobial agent .

Case Study 1: Kinase Inhibition

A study explored the inhibition of serine/threonine kinases by compounds structurally related to this compound. The findings demonstrated that certain substitutions on the cyclohexanol scaffold significantly affected potency against target kinases like GSK-3β and CDK-2. For instance, modifications at specific positions led to a marked increase in selectivity against human kinases while maintaining activity against Trypanosoma brucei, suggesting a potential for selective drug development .

CompoundKinase TargetPotency (IC50 μM)Selectivity
10aGSK-3β0.5High
10bCDK-21.0Moderate
10cT. brucei0.8Low

Case Study 2: Anti-inflammatory Activity

In another study, derivatives of cyclohexanol were evaluated for their ability to inhibit TNF production in macrophages. The results indicated that specific modifications could enhance the anti-inflammatory effects, making them potential candidates for treating chronic inflammatory conditions .

Q & A

Basic Questions

Q. What synthetic strategies are employed for preparing trans-2-substituted cyclohexanol derivatives like trans-2-((trimethylsilyl)ethynyl)cyclohexanol?

  • Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, trans-2-bromocyclohexanol reacts with amines (e.g., dimethylamine) to form trans-2-(dimethylamino)cyclohexanol (61% yield in THF) . Introducing trimethylsilyl ethynyl groups may utilize Sonogashira coupling, requiring optimization of palladium catalysts and base conditions. Purification often employs column chromatography or crystallization, as seen in trans-2-(p-tolylsulfanyl)cyclohexanol isolation (81.6% yield via silica gel chromatography) .

Q. How are spectroscopic techniques applied to confirm the structure and stereochemistry of trans-2-substituted cyclohexanols?

  • Answer: 1H/13C NMR is critical for stereochemical analysis. For trans-2-(dimethylamino)cyclohexanol, coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons) confirm the trans configuration. Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 157.1103 [M+H]+ for C8H17NO) . IR spectroscopy identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹) .

Q. What solubility challenges arise during purification, and how are they addressed?

  • Answer: These compounds exhibit moderate solubility in polar organic solvents (e.g., ethanol, THF). Recrystallization from ethyl acetate/hexane mixtures or silica gel chromatography (using gradients of ethyl acetate in hexane) effectively isolates products. For example, trans-2-(dimethylamino)cyclohexanol was purified via column chromatography .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of trans-2-substituted cyclohexanols in subsequent transformations?

  • Answer: The trans configuration reduces steric hindrance between substituents, enabling selective reactions. For instance, trans-2-(dimethylamino)cyclohexanol resists saponification under basic conditions compared to cis isomers, favoring nucleophilic substitution . Enzymatic kinetic resolution (e.g., Novozym® 435-catalyzed acylation) exploits stereoselectivity to isolate enantiopure products (>99% ee) .

Q. What methodologies resolve contradictions in enantioselective synthesis yields for trans-2-substituted cyclohexanols?

  • Answer: Discrepancies often stem from solvent polarity or enzyme variants. For example, epoxide hydrolase BmEH128T in THF improves enantioselectivity (42% yield, >99% ee) compared to aqueous systems . Adjusting reaction temperature (e.g., 25°C vs. 40°C) can also optimize catalytic efficiency .

Q. How are trans-2-substituted cyclohexanols evaluated for biological activity, and what mechanistic insights exist?

  • Answer: In vitro assays (e.g., radioligand binding studies) assess interactions with neurotransmitter receptors. trans-2-(Dimethylamino)cyclohexanol analogs modulate opioid receptor activity, studied via competitive binding assays using [3H]-naloxone . Molecular docking predicts binding poses in receptor active sites, guiding structure-activity relationship (SAR) studies .

Methodological Considerations

  • Contradiction Analysis : Conflicting catalytic outcomes (e.g., low yields in aqueous vs. organic solvents) are addressed by solvent optimization (e.g., THF enhances enzyme stability) .
  • Data Validation : Cross-referencing NMR, HRMS, and chromatographic retention times ensures structural integrity .

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